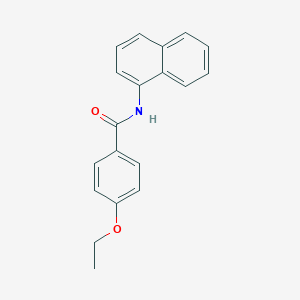

4-ethoxy-N-(1-naphthyl)benzamide

Description

Significance of the Benzamide (B126) Scaffold in Medicinal Chemistry and Drug Discovery

The benzamide scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized for its versatile pharmacological activities. nih.gov This structural motif is present in a multitude of compounds exhibiting a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, analgesic, and enzyme inhibitory properties. researchgate.netnih.gov The ability of the benzamide group to participate in hydrogen bonding and other molecular interactions allows its derivatives to bind effectively with various biological macromolecules, making it a "privileged scaffold" in the design of new therapeutic agents. nih.gov Its derivatives have been explored as inhibitors for crucial enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in conditions such as glaucoma and Alzheimer's disease. nih.gov Furthermore, the chemical stability and the relative ease of synthesis make benzamides an attractive starting point for developing extensive libraries of compounds for high-throughput screening. researchgate.net

Historical Context of Benzamide Derivatives as Bioactive Compounds

The journey of drug discovery is a long one, marked by the identification of key chemical structures with therapeutic potential. mdpi.com Benzamide derivatives have historically played a vital role in this narrative. They have been utilized in the chemical industry as significant intermediates for a variety of synthetic reactions. pjps.pk The recognition of their biological significance led to the synthesis of numerous analogues. For instance, the development of antipsychotic drugs in the mid-20th century saw the emergence of substituted benzamides like sulpiride, highlighting the therapeutic potential of this chemical class. Over the years, research has expanded to explore their efficacy as antiemetics, gastroprokinetics, and more recently, as targeted anticancer agents, such as PARP inhibitors. researchgate.net This historical progression underscores the enduring importance of the benzamide core in generating novel bioactive compounds. pjps.pkresearchgate.net

Focus on Specific Structural Motifs: Ethoxy and Naphthyl Substitutions in Benzamides

The properties of a benzamide derivative are significantly influenced by the nature and position of its substituents. In 4-ethoxy-N-(1-naphthyl)benzamide, the ethoxy and naphthyl groups are key determinants of its potential chemical and biological profile.

The ethoxy group (-OCH₂CH₃) is a common substituent in bioactive compounds. It is known to influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of an ethoxy group can sometimes enhance the biological activity of a compound. mdpi.commazums.ac.ir For example, research on certain bioactive compounds has indicated that the inclusion of an ethoxy group can strengthen inhibitory activities compared to similar molecules lacking this feature. mdpi.com

The naphthyl group , derived from naphthalene (B1677914), is an extensively explored aromatic system in medicinal chemistry. nih.gov Naphthalene is a versatile platform known to impart a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netijpsjournal.com The cytotoxic nature of naphthalene is often linked to its metabolites, which can interact with cellular proteins. nih.gov FDA-approved drugs containing the naphthalene scaffold, such as propranolol (B1214883) (a beta-blocker) and naproxen (B1676952) (an anti-inflammatory agent), validate its importance as a building block in drug discovery. nih.govwikipedia.org Its rigid, bicyclic structure provides a larger surface area for π-π stacking and hydrophobic interactions with biological targets.

Overview of Research Areas Related to N-Arylbenzamides and Their Derivatives

N-Arylbenzamides, the class to which this compound belongs, are a significant area of research. This structural motif is frequently associated with notable biological activity. researchgate.net Synthetic methodologies for creating N-arylbenzamides are diverse, including amide coupling and metal-catalyzed reactions, which allows for the creation of large screening libraries. researchgate.net

Research has shown that these compounds can act as potent inhibitors of specific biological pathways. For example, certain N-arylbenzamides have been developed as inhibitors of STAT3 dimerization, a key process in cancer cell signaling. nih.gov Others have been identified as estrogen receptor agonists, demonstrating their potential in hormone-related therapies. tandfonline.com The cytotoxic potential of N-arylbenzamides against various cancer cell lines has also been a subject of investigation. asianpubs.org The broad and varied biological activities reported for N-arylbenzamides make them a continuing focus for the development of novel therapeutic agents. researchgate.netmdpi.com

Interactive Data Tables

Below are tables summarizing the properties and research findings related to the structural components discussed.

Table 1: Biological Activities Associated with Core Scaffolds

| Scaffold | Reported Biological Activities | Key Research Areas |

| Benzamide | Antimicrobial, Anticancer, Anti-inflammatory, Anticonvulsant, Enzyme Inhibition (e.g., HDAC, PARP) researchgate.netnih.govresearchgate.netnih.gov | Drug Discovery, Medicinal Chemistry, Organic Synthesis nih.govpjps.pk |

| Naphthalene | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, Antihypertensive, Anti-neurodegenerative nih.govresearchgate.netijpsjournal.com | Medicinal Chemistry, Materials Science wikipedia.orgpharmaguideline.com |

| N-Arylbenzamide | STAT3 Inhibition, Estrogen Receptor Agonism, Cytotoxicity against Cancer Cells, Antibacterial, Antifungal nih.govtandfonline.comasianpubs.org | Cancer Research, Endocrinology, Antimicrobial Drug Development |

Table 2: Properties of Functional Groups

| Functional Group | Typical Influence on Molecular Properties | Example from Research |

| Ethoxy Group | Increases lipophilicity, can modulate ADME properties, may enhance biological activity. mdpi.commazums.ac.ir | Comparison of related structures suggested the ethoxy group strengthened lettuce-growth-inhibitory activity in one study. mdpi.com |

| Naphthyl Group | Provides a rigid, lipophilic scaffold for interaction with biological targets; associated with a broad spectrum of bioactivities. nih.govresearchgate.net | Naphthalene-based drugs like Propranolol and Naproxen are approved for therapeutic use. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H17NO2 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

4-ethoxy-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C19H17NO2/c1-2-22-16-12-10-15(11-13-16)19(21)20-18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2H2,1H3,(H,20,21) |

InChI Key |

IBOZJLOOSSKGGE-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy N 1 Naphthyl Benzamide and Analogues

Strategic Approaches to Benzamide (B126) Scaffold Construction

The construction of the benzamide scaffold is the central transformation in the synthesis of the target molecule. This involves the formation of a robust amide linkage between an aryl carboxylic acid derivative and an aryl amine.

The formation of the amide bond is a cornerstone of organic synthesis, with numerous methods developed to facilitate this transformation, particularly for creating stable aryl-amide linkages. acs.org These reactions typically involve the activation of a carboxylic acid component to make it susceptible to nucleophilic attack by an amine. acs.org

One of the most common strategies is the use of coupling reagents . These reagents activate the carboxylic acid, enhancing reaction efficiency and selectivity. A variety of such agents are available, each with specific applications and conditions. For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), can achieve high yields in solvents like tetrahydrofuran (B95107) (THF). Other modern coupling reagents include uronium salts like COMU, which can facilitate amide bond formation under mild conditions, even in aqueous environments. organic-chemistry.org

Another prevalent method is the conversion of the carboxylic acid, in this case, 4-ethoxybenzoic acid, into a more reactive derivative, such as an acyl chloride . ganeshremedies.com 4-Ethoxybenzoyl chloride can be synthesized from its corresponding carboxylic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.aichemicalbook.com The resulting acyl chloride is highly electrophilic and reacts readily with 1-naphthylamine (B1663977), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Catalytic methods have also emerged as powerful alternatives. These include palladium-catalyzed aminocarbonylation and direct amidation reactions catalyzed by various systems, which offer high functional group tolerance. organic-chemistry.orgslideshare.net

Table 1: Comparison of Common Amide Coupling Reagents

| Coupling Agent/Method | Typical Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then amine and base (e.g., pyridine) | High reactivity, often high yield | Requires a separate activation step; moisture sensitive |

| Carbodiimide | DCC/DMAP in THF; EDC/HOBt in DCM | Good yields, well-established | Can form urea (B33335) byproducts that are difficult to remove; potential for racemization |

| Uronium/Phosphonium Salts | HATU, HBTU, or COMU with a base (e.g., DIPEA) in an aprotic solvent | High efficiency, low epimerization, rapid reactions | Higher cost of reagents |

| Phosphonic Acid Anhydride | T3P with pyridine | Robust, low epimerization, good for non-nucleophilic amines | Requires specific reagents |

This table presents a summary of common methods used for amide bond formation, adapted from findings in synthetic organic chemistry. organic-chemistry.org

Transition-metal-catalyzed cross-coupling reactions are a mainstay for forming C-N bonds and can be applied to naphthylamine derivatives. While direct coupling of an aryl halide with 1-naphthylamine (Buchwald-Hartwig amination) is a viable route, other strategies involve pre-functionalized partners. For example, a Suzuki coupling reaction can be employed by first protecting the amino group of 1-naphthylamine before performing the coupling, which has been shown to proceed in good yields. chim.it

Furthermore, metal-mediated C-H oxidative coupling reactions have been established for synthesizing derivatives from 2-naphthylamines, a strategy that could be adapted for 1-naphthylamine. researchgate.net Copper-mediated C-H sulfonamidation of 1-naphthylamine derivatives has also been reported, highlighting the potential for direct functionalization at specific positions on the naphthylamine ring. thieme-connect.com

Synthesis of the 4-Ethoxybenzoyl Moiety

The 4-ethoxybenzoyl moiety is typically prepared as its activated form, 4-ethoxybenzoyl chloride, to facilitate the subsequent amidation reaction. The synthesis starts from 4-ethoxybenzoic acid. This starting material is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ontosight.ai The reaction converts the carboxylic acid into the more reactive acyl chloride. ganeshremedies.comontosight.ai This intermediate is a colorless to pale yellow liquid that is versatile for reacting with nucleophiles like amines to form amides. ontosight.ai

Alternatively, 4-ethoxybenzyl chloride can be synthesized from 4-ethoxybenzyl alcohol by treatment with concentrated hydrochloric acid. prepchem.com However, for the purpose of forming a benzamide, starting with 4-ethoxybenzoic acid is the more direct route. The chemical formula for 4-ethoxybenzoyl chloride is C₉H₉ClO₂. ontosight.aibiosynth.com

Preparation of the N-(1-Naphthyl)amine Moiety

1-Naphthylamine (also known as naphthalen-1-amine) is the second key component required for the synthesis. wikipedia.org The most common industrial and laboratory-scale preparation involves the reduction of 1-nitronaphthalene (B515781). wikipedia.orggoogle.com

A classic method is the Béchamp reduction, which uses iron filings and hydrochloric acid in water to reduce the nitro group. prepchem.com The reaction is typically controlled at a moderate temperature to avoid the formation of undesired azo compounds. After the reduction is complete, the mixture is made alkaline with sodium carbonate, and the 1-naphthylamine product is isolated, often by steam distillation. prepchem.com

Catalytic hydrogenation offers a cleaner alternative. In this process, 1-nitronaphthalene is hydrogenated over a catalyst, such as platinum on activated charcoal (Pt/C) or Raney nickel, under elevated temperature and pressure. google.com This method can provide high yields of 1-naphthylamine, which appears as colorless crystalline needles with a melting point of 50 °C. wikipedia.orgprepchem.com

Convergent and Linear Synthetic Routes to 4-Ethoxy-N-(1-naphthyl)benzamide Analogues

The assembly of this compound can be designed using either a linear or a convergent approach. chemistnotes.com

Table 2: Comparison of Linear vs. Convergent Synthesis for this compound

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Reactants are added sequentially in a step-by-step manner to build the final molecule. | Conceptually straightforward to design. | Overall yield is often low for multi-step processes; failure at a late stage is costly. chemistnotes.com |

| Convergent | Key fragments (4-ethoxybenzoyl chloride and 1-naphthylamine) are synthesized independently and then coupled. numberanalytics.com | Higher overall efficiency and yield; allows for modular synthesis of analogues; easier purification of intermediates. chemistnotes.comscholarsresearchlibrary.comnumberanalytics.com | Can be more complex to design; success relies on an efficient final coupling reaction. numberanalytics.com |

Derivatization Strategies for Structural Modifications and Library Generation

The this compound scaffold can be readily derivatized to generate a library of structurally related compounds for purposes such as structure-activity relationship (SAR) studies. nih.gov Derivatization strategies often rely on introducing functional "handles" onto the precursor fragments that can be manipulated using high-throughput chemistry. nih.govnih.gov

One powerful approach is to use halogenated precursors, such as a brominated benzamide. These halogen atoms can serve as versatile points for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the installation of a wide variety of functional groups. nih.govnih.gov This enables the creation of a library of homochiral benzamides if an enantioselective synthesis is used initially. nih.gov

A "build-couple-transform" paradigm is another effective strategy for generating scaffold diversity. acs.org In this approach, building blocks are first synthesized, then coupled to form a common intermediate (like the benzamide scaffold), and finally subjected to a variety of chemical transformations to produce a diverse library of compounds. acs.org For example, the 4-ethoxy group could be replaced with other alkoxy groups, or substituents could be added to either the benzoyl or the naphthyl rings to explore a wider chemical space.

Modifications on the Ethoxy Phenyl Ring

Modifications to the ethoxy phenyl ring of benzamide analogues are a key area of synthetic exploration. These changes can influence the compound's electronic properties, solubility, and interactions with biological targets. ontosight.ai A common synthetic strategy involves the reaction of various substituted benzoic acids with the desired amine.

For instance, studies on N-(thiazol-2-yl)-benzamide analogs investigated the importance of the phenyl ring and its substitution pattern. nih.gov While the introduction of a p-ethoxy group in one analog resulted in inactivity for its specific target, the study highlights the synthetic accessibility of such modifications. nih.gov The synthesis of these analogs generally involves coupling the appropriately substituted benzoyl chloride with the amine. researchgate.net

Research on other benzamide derivatives has shown that incorporating different substituents on the phenyl ring can significantly alter biological activity. For example, the introduction of electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like fluorine has been explored. acs.org The synthesis of these analogs can be achieved by starting with the corresponding substituted 2-hydroxybenzoic acids, which are then coupled with the desired amine or phenylethylamine fragments. acs.org

The following table summarizes various substitutions on the phenyl ring of benzamide analogues and their reported effects in specific studies.

| Substitution on Phenyl Ring | Starting Material Example | General Synthetic Approach | Observed Effect in Studied Analogues | Reference |

| p-ethoxy | 4-ethoxybenzoyl chloride | Acylation of an amine | Inactive as a ZAC antagonist | nih.gov |

| 3,5-dinitro | 3,5-dinitrobenzoyl chloride | Acylation of an amine | Devoid of antagonist activity at ZAC | nih.gov |

| 3-fluoro and 4-methoxy | 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol | Mitsunobu or Williamson ether synthesis followed by amidation | Improved microsomal stability and solubility in QcrB inhibitors | acs.org |

| 4-amino | 4-aminobenzoic acid derivative | Standard amide coupling | Active in MES test for anticonvulsant properties |

Substitutions on the Naphthyl Ring

The naphthyl moiety is a crucial component that can be modified to explore the steric and electronic requirements of potential binding pockets. Synthetic strategies typically involve the use of variously substituted naphthylamines or related naphthyl-containing starting materials.

In studies of related N-aryl compounds, replacing the 1-naphthyl group with other aryl systems or introducing substituents onto the naphthyl ring has been shown to be critical for activity. For example, replacing a naphthyl group with a phenyl ring markedly reduced activity in a series of γ-Secretase inhibitors, suggesting that a bulky, fused ring system is preferred for interaction with the biological target. nih.gov Conversely, in a different series of NMDA receptor ligands, replacing the naphthyl substituent with a 2,4-dibromophenyl group to mimic its bulkiness resulted in lower affinity. nih.gov

Synthetic work on osmium(IV) naphthyl-amido complexes has demonstrated that nucleophilic aromatic substitution can occur on the naphthyl ring, leading to derivatives. For example, the reaction of a 2-naphthyl amido complex with piperidine (B6355638) resulted in the substitution of a piperidyl group onto the 1-position of the naphthyl ring. washington.edu While this is a specific reaction on a metal complex, it illustrates a potential pathway for functionalizing the naphthyl ring system.

The table below details modifications involving the naphthyl ring in related compound series.

| Modification | Starting Material Example | General Synthetic Approach | Observed Effect in Studied Analogues | Reference |

| Replacement with Phenyl | Isopropylamine, Phenylacetic acid derivative | Amide coupling | Markedly reduced inhibition of Aβ40 production | nih.gov |

| Replacement with 4-t-butyl-phenyl | Isopropylamine, 4-tert-butylbenzoic acid | Amide coupling | Enhanced APP processing inhibition, but lost Notch1-sparing property | nih.gov |

| Replacement with 2,4-dibromophenyl | 2,4-dibromoaniline | Multi-step guanidine (B92328) synthesis | Lower binding affinity to NMDA receptor compared to naphthyl | nih.gov |

| Piperidine substitution on naphthyl ring | TpOs[NH(2-naphthyl)]Cl2 | Nucleophilic Aromatic Substitution | Formation of TpOs[NH-(2-naphthyl-1-piperidine)]Cl2 | washington.edu |

Linker Modifications in the Benzamide Core

The amide bond forms the core linker of the benzamide structure. Modifications in this region, such as altering its length, flexibility, or chemical nature, can profoundly impact the compound's properties and stability. nih.gov

One common modification is to replace the amide linker with a different functional group. For instance, a urea linker was prepared by reacting an isocyanate intermediate with an aniline (B41778) derivative. nih.gov In another study, a flexible 4-(aminomethyl)benzamide (B1271630) linker was proposed to avoid steric clashes and provide favorable geometry for binding to protein kinases. nih.gov The synthesis of such an analogue involved using 4-(aminomethyl)benzamide as a building block. nih.gov

The stability of the linker is also a critical factor, especially in the design of compounds intended for biological systems. Studies on antibody-drug conjugates have investigated various linker types, including amide-based linkers, to ensure stability in circulation while allowing for cleavage at the target site. nih.gov The synthesis can involve multi-step procedures, including the use of self-immolating spacers connected to the amide core. nih.gov Furthermore, resin-bound synthesis techniques using a benzotriazole (B28993) linker have been developed to allow for the efficient C-terminal modification of peptides, which can be cleaved by various nucleophiles to generate amides, esters, or other derivatives. rsc.org

The following table summarizes different linker modifications in benzamide-related structures.

| Linker Type | Synthetic Precursors | General Synthetic Approach | Purpose/Observation | Reference |

| Amide (Standard) | Salicylamide, Acid chlorides | Acylation | Standard linker for N-benzoyl-2-hydroxybenzamides | nih.gov |

| Urea | Isocyanate, Aniline derivative | Reaction of isocyanate with amine | Alternative linker with different hydrogen bonding properties | nih.gov |

| 4-(aminomethyl)benzamide | 4-(aminomethyl)benzamide | Multi-step coupling reactions | Flexible linker to improve binding geometry | nih.gov |

| Valine-citrulline-PABC | Dipeptide, p-aminobenzyl carbamate (B1207046) (PABC) spacer | Solid-phase peptide synthesis and coupling | Self-immolating linker for controlled drug release | nih.gov |

| Benzotriazole | Resin-bound 3,4-diaminobenzoic acid, Isoamyl nitrite | On-resin diazotization and cyclization | Versatile linker for on-resin C-terminal functionalization | rsc.org |

Computational Chemistry and Molecular Modeling Studies of 4 Ethoxy N 1 Naphthyl Benzamide

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. For a ligand like 4-ethoxy-N-(1-naphthyl)benzamide, MD simulations are crucial for exploring its conformational flexibility and assessing the stability of its complex with a biological target, such as a protein receptor. nih.govnih.gov The simulation computes the trajectories of atoms in the system by solving Newton's equations of motion, providing a view of the dynamic interactions between the ligand and its binding site. nih.gov

A primary goal of MD simulations is to determine if the ligand remains stably bound to its target. This is assessed using several metrics, principally the Root Mean Square Deviation (RMSD). The RMSD measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial starting positions over the course of the simulation.

A stable ligand-target complex is typically characterized by a low and converging RMSD value for both the protein and the ligand, indicating that the system has reached equilibrium and the ligand is not dissociating from the binding pocket. nih.gov For instance, in simulations of other benzamide (B126) derivatives, stable binding is often concluded when the RMSD of the complex plateaus after an initial fluctuation period. nih.gov

Another related metric, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues in the protein. High RMSF values in the binding site could indicate unstable interactions with the ligand.

Table 1: Illustrative RMSD Data for a Hypothetical MD Simulation of a Stable this compound-Protein Complex

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.5 | 0.8 |

| 20 | 1.8 | 1.1 |

| 30 | 2.1 | 1.3 |

| 40 | 2.0 | 1.2 |

| 50 | 2.2 | 1.4 |

| 60 | 2.1 | 1.3 |

| 70 | 2.2 | 1.3 |

| 80 | 2.1 | 1.4 |

| 90 | 2.2 | 1.3 |

| 100 | 2.2 | 1.4 |

This table represents hypothetical data where the RMSD values for both the protein and the ligand level off, suggesting a stable binding interaction.

MD simulations provide a detailed, time-averaged view of the specific molecular interactions that maintain the ligand's position in the binding site. These interactions can be quantified and analyzed throughout the simulation. For this compound, key interactions would likely involve its distinct chemical moieties.

Hydrogen Bonds: The amide group (-CONH-) is a key site for hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. MD simulations would track the distance and angle between these groups and complementary residues (e.g., Asp, Asn, Gln) in the protein's active site. nih.gov

Hydrophobic Interactions: The ethoxy group and the large, aromatic naphthyl ring are major hydrophobic contributors. These groups would be expected to form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine. nih.govnih.gov

π-π Stacking: The benzamide and naphthyl rings are aromatic and can engage in π-π stacking or π-cation interactions with aromatic residues such as Tyrosine, Tryptophan, and Phenylalanine in the binding pocket. nih.gov

Studies on molecules with naphthalene (B1677914) moieties have confirmed the importance of such stacking interactions for stable binding. nih.govnih.gov

Table 2: Potential Dynamic Interactions for this compound

| Ligand Moiety | Interaction Type | Potential Interacting Residues |

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Asn, Gln, Arg, Lys |

| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Gln, Backbone Carbonyls |

| Ethoxy Group | Hydrophobic | Ala, Val, Leu, Ile |

| Benzene (B151609) Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp |

| Naphthyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Pro |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific target. acs.orgjapsonline.com A pharmacophore model for this compound would abstract its key molecular features into a 3D map. nih.gov

This model would typically include:

A hydrogen bond acceptor (the amide carbonyl oxygen).

A hydrogen bond donor (the amide N-H).

Two aromatic rings (the benzamide and naphthyl rings).

A hydrophobic feature (the ethoxy group or the naphthyl system).

Once developed, this pharmacophore model can be used as a 3D query to rapidly screen large chemical databases for other, structurally diverse molecules that match the required features. nih.govacs.org This virtual screening approach is a highly efficient method for identifying novel hit compounds that are likely to be active at the same target. nih.govjapsonline.com Research on other benzamide series has successfully used this approach to identify potent inhibitors. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.govrasayanjournal.co.in A 3D-QSAR study, for example, would be performed on a set of analogues of this compound with known activities against a specific target. nih.govnih.gov

The process involves aligning the set of molecules and calculating various molecular descriptors for each one. These descriptors quantify properties such as:

Steric fields (CoMFA): Describing the shape and size of the molecules.

Electrostatic fields (CoMFA/CoMSIA): Describing the distribution of charge.

Hydrophobic fields (CoMSIA): Describing the affinity for nonpolar environments.

Hydrogen bond donor/acceptor fields (CoMSIA): Describing the potential for hydrogen bonding.

A mathematical model is then generated that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov Such a model, once validated, can be used to predict the activity of new, unsynthesized analogues and provide visual insights via contour maps. These maps highlight regions where modifying the structure (e.g., adding a bulky group or an electronegative atom) would likely increase or decrease potency, thereby guiding the rational design of more effective compounds. nih.govnih.gov

Mechanistic Investigations of Biological Activities of 4 Ethoxy N 1 Naphthyl Benzamide Analogues

Receptor Binding and Modulation Mechanisms

Beyond direct enzyme modulation, analogues of 4-ethoxy-N-(1-naphthyl)benzamide also function by binding to and modulating the activity of specific cellular receptors, leading to changes in downstream signaling cascades.

Trace Amine Associated Receptors (TAARs) Affinity, particularly TAAR1

One of the most significant receptor targets for benzamide (B126) analogues is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.

A close analogue, N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB), has been identified as a potent and selective TAAR1 antagonist, or more specifically, an inverse agonist. It exhibits high affinity for mouse TAAR1, although significantly lower affinity for the human ortholog. Mechanistically, TAAR1 can be tonically activated by endogenous agonists. The binding of an antagonist like EPPTB blocks this activity. For instance, in dopamine (B1211576) neurons of the ventral tegmental area (VTA), TAAR1 activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which reduces neuronal firing. EPPTB blocks this TAAR1-mediated activation of the potassium current. By preventing this inhibitory signal, TAAR1 antagonists can increase the firing rate of dopamine neurons.

Table 2: TAAR1 Antagonistic Activity of a Benzamide Analogue

| Compound | Receptor | Action | Mechanism | Reference |

|---|---|---|---|---|

| N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) | Mouse TAAR1 | Inverse Agonist / Antagonist (Ki = 0.9 nM) | Blocks tonic activation of inwardly rectifying K+ channels, increasing neuronal firing rate. | |

| N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) | Human TAAR1 | Antagonist (Ki > 5,000 nM) | Significantly lower potency compared to mouse TAAR1. |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Partial Agonism

Recent findings have implicated benzamide derivatives as modulators of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and a key target for anti-diabetic drugs. google.com

While full agonists of PPARγ can have undesirable side effects, partial agonists are sought after as they may retain therapeutic benefits with an improved safety profile. The mechanism of partial agonism differs from that of full agonism. Full agonists typically stabilize a specific active conformation of the receptor's ligand-binding domain (LBD), leading to robust recruitment of coactivators. Partial agonists, however, induce a different conformational change, resulting in less efficient coactivator recruitment and thus a lower level of transcriptional activation. A recent patent has described novel benzamide derivatives as PPARγ modulators, suggesting that this chemical class can be tailored to achieve partial agonism at this receptor, offering a promising avenue for the development of new therapeutics for metabolic diseases and cancer. google.com

Compound Reference Table

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-amino-1,8-naphthalimide | NAP |

| N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide | CTB |

| Acetazolamide | - |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | - |

| N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide | EPPTB |

Selective Serotonin (B10506) Reuptake Inhibition (SSRI) Mechanisms

Analogues of this compound are being explored for their potential as selective serotonin reuptake inhibitors (SSRIs). The therapeutic effect of SSRIs is based on their ability to increase the levels of serotonin, a neurotransmitter implicated in mood regulation. nih.govwikipedia.org SSRIs function by blocking the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. mdpi.com This inhibition leads to an accumulation of serotonin in the synapse, enhancing its effect on the postsynaptic receptors. mdpi.compsychiatry-psychopharmacology.com

The general mechanism of action for SSRIs involves the following steps:

Inhibition of Serotonin Reuptake: SSRIs selectively bind to SERT, preventing it from transporting serotonin. nih.govpsychiatry-psychopharmacology.com

Increased Synaptic Serotonin: This blockage results in a higher concentration of serotonin in the synaptic cleft. psychiatry-psychopharmacology.com

Receptor Downregulation and Desensitization: Chronic administration of SSRIs can lead to the desensitization of presynaptic serotonin-1A autoreceptors. psychiatry-psychopharmacology.com This desensitization reduces the inhibition of neuronal impulse flow, leading to increased serotonin release from axon terminals. psychiatry-psychopharmacology.com

Therapeutic Effect: The sustained increase in serotonergic neurotransmission in specific brain pathways, such as the one from the midbrain raphe to the prefrontal cortex, is believed to be responsible for the antidepressant effects. psychiatry-psychopharmacology.com

While specific studies on the SSRI mechanisms of this compound analogues are not extensively documented, their structural similarities to other benzamide-containing compounds with neurological activity suggest a potential for similar modes of action. The interaction of these analogues with SERT would be a key area of investigation to confirm this hypothesis.

Mechanisms of Antimicrobial Action

Analogues of this compound have demonstrated promising antimicrobial properties, with research pointing towards several distinct mechanisms of action against bacteria, fungi, and mycobacteria.

A primary antibacterial mechanism identified for benzamide analogues is the inhibition of the Filamentous temperature-sensitive Z (FtsZ) protein. semanticscholar.orgnih.gov FtsZ is a crucial protein in the bacterial cell division process, acting as a homologue to eukaryotic tubulin. semanticscholar.org It polymerizes to form the Z-ring at the division site, which then constricts to divide the parent cell into two daughter cells. semanticscholar.orgresearchgate.net Inhibition of FtsZ disrupts this process, leading to a bacteriostatic or bactericidal effect. semanticscholar.orggoogle.com

FtsZ has two main binding sites for inhibitors: the GTP-binding site located in the highly conserved globular core and the interdomain site. semanticscholar.org Benzamide derivatives have been identified as allosteric inhibitors that bind to the interdomain site. researchgate.net

Research on benzamide compounds has shown activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org While potent activity has been observed against strains like Staphylococcus aureus and Bacillus subtilis, the effectiveness against Gram-negative bacteria such as Escherichia coli can be compromised by efflux pumps like AcrAB, which actively remove the compounds from the cell. semanticscholar.org The development of benzamide analogues often focuses on modifications to enhance their affinity for the FtsZ binding pocket and to overcome resistance mechanisms. nih.govresearchgate.net

| Compound Type | Target | Mechanism of Action | Affected Bacteria | Reference |

|---|---|---|---|---|

| Benzamide Derivatives | FtsZ Protein | Inhibition of Z-ring formation, blocking cell division. | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | semanticscholar.orgnih.govresearchgate.net |

| Oxazole-Benzamides | FtsZ Protein | Allosteric inhibition of FtsZ polymerization. | Gram-negative bacteria (sometimes in combination with efflux pump inhibitors). | researchgate.net |

The antifungal potential of compounds structurally related to this compound, such as naphthoquinones and benzamides, has been investigated. One proposed mechanism of antifungal action for naphthoquinone derivatives is the disruption of the fungal cell membrane's permeability. nih.gov This disruption can lead to the leakage of essential intracellular components, such as nucleotides, ultimately causing cell death. nih.gov

Additionally, benzotriazole (B28993) derivatives, which share structural similarities with benzamides, have shown antifungal activity. nih.gov The specific mechanisms for these compounds are still under investigation but are thought to involve interference with essential fungal cellular processes. nih.gov The antifungal activity of this compound analogues may, therefore, be attributed to a combination of membrane disruption and inhibition of key fungal enzymes.

| Compound Class | Proposed Mechanism | Effect on Fungal Cells | Reference |

|---|---|---|---|

| Naphthoquinone Derivatives | Disruption of fungal membrane permeability. | Increased leakage of nucleotides. | nih.gov |

| Benzotriazole Derivatives | Interference with essential cellular processes. | Inhibition of fungal growth. | nih.gov |

Analogues with benzamide and related heterocyclic structures have shown promise as antitubercular agents. Research into phenoxy alkyl benzimidazoles and benzothiazole (B30560) derivatives has revealed their potential to inhibit the growth of Mycobacterium tuberculosis. acs.orgrsc.org While the exact targets for all such compounds are not fully elucidated, some studies suggest that they may interfere with critical enzymes in the bacterial cell wall synthesis pathway, such as the Mur enzymes. mdpi.com

The development of these compounds often involves modifying the substituents on the aromatic rings to enhance potency and selectivity against M. tuberculosis. acs.orgmdpi.com For instance, the introduction of specific electron-withdrawing or electron-donating groups can significantly impact the minimum inhibitory concentration (MIC) of the compounds. mdpi.com

| Compound Class | Potential Target | Observed Activity | Reference |

|---|---|---|---|

| Phenoxy Alkyl Benzimidazoles | QcrB | Low nanomolar MIC against M. tuberculosis. | acs.org |

| Benzothiazole Derivatives | DprE1 (potential) | Moderate to good antitubercular activity. | rsc.org |

| Thiazolidinones | MurB | Inhibition of peptidoglycan synthesis. | mdpi.com |

Mechanisms of Antiviral Activity

The emergence of new viral threats has accelerated the search for novel antiviral agents. Analogues of this compound are being considered for their potential to inhibit viral replication, with a particular focus on the main protease of SARS-CoV-2.

The SARS-CoV-2 main protease (Mpro), also known as 3-chymotrypsin-like cysteine protease (3CLpro), is an essential enzyme for viral replication. nih.govnih.gov Mpro cleaves the viral polyproteins pp1a and pp1ab at multiple sites to produce non-structural proteins that are vital for the virus's life cycle. nih.govmdpi.com Due to its critical role and the fact that it has no close human homologue, Mpro is a prime target for antiviral drug development. nih.govmdpi.com

The active site of Mpro features a cysteine-histidine catalytic dyad (Cys145-His41) that is responsible for the hydrolysis of peptide bonds. nih.govnih.gov Inhibitors of Mpro can be either covalent or non-covalent. Covalent inhibitors form a bond with the Cys145 residue, deactivating the enzyme. nih.gov Non-covalent inhibitors bind to the active site or allosteric sites, preventing the substrate from accessing the catalytic dyad. nih.gov

Molecular modeling and in silico screening studies have identified various small molecules that can potentially bind to and inhibit Mpro. nih.govchemrxiv.org Key interactions often involve hydrogen bonds with residues such as His41, Gly143, and Glu166. chemrxiv.org Although direct studies on this compound are limited, its structural features suggest it could be a candidate for docking studies to explore its potential interactions with the Mpro active site.

| Inhibitor Type | Mechanism of Action | Key Interacting Residues in Mpro | Reference |

|---|---|---|---|

| Covalent Inhibitors (e.g., α-ketoamides) | Form a covalent bond with Cys145 in the active site. | Cys145, His41 | nih.gov |

| Non-covalent Inhibitors | Bind to the active site or allosteric sites, blocking substrate access. | His41, Gly143, Glu166 | nih.govchemrxiv.org |

Antiavian Influenza Virus Activity

Analogues of this compound have been investigated for their potential to combat the avian influenza virus, a significant global health concern due to its pandemic potential. The anti-influenza activity of benzamide derivatives is often linked to their ability to inhibit key viral proteins necessary for replication and propagation.

Research into benzamide derivatives has identified the influenza A nucleoprotein (NP) as a promising target. scirp.org NP is a crucial multifunctional protein involved in genome trafficking, viral RNA (vRNA) synthesis, and viral assembly. scirp.org It is highly conserved across different influenza A virus strains, making it an attractive target for broad-spectrum antiviral drugs. scirp.org The mechanism of action for some benzamide analogues involves the inhibition of NP, which can lead to its aggregation and prevent its accumulation in the nucleus, a critical step for viral replication. scirp.org

Furthermore, studies on related heterocyclic compounds have demonstrated antiviral activity against various influenza A strains, including H1N1, H3N2, and H5N1, as well as influenza B viruses. nih.gov The mechanism for some of these compounds appears to involve the inhibition of an early stage in the virus replication cycle, potentially virus adsorption or penetration into the host cell. nih.gov

A study on novel benzamide-based 5-aminopyrazoles and their fused heterocycles reported significant antiviral activities against the H5N1 subtype of the avian influenza virus. Several of these compounds demonstrated a viral reduction in the range of 65-85%. nih.govacs.org While the precise mechanism for these specific analogues was not fully elucidated, their structural features contribute to their antiviral efficacy.

The following table summarizes the anti-influenza activity of some benzamide analogues:

| Compound Type | Target Influenza Strain(s) | Reported Activity/Mechanism |

| Benzamide Derivatives | Influenza A | Inhibition of Nucleoprotein (NP) scirp.org |

| Benzamide-based 5-aminopyrazoles | Influenza A (H5N1) | 65-85% viral reduction nih.govacs.org |

| Benzenesulphonamide Derivatives | Influenza A (H1N1, H3N2, H5N1), Influenza B | Inhibition of an early step in viral replication nih.gov |

Mechanisms of Antiproliferative Effects

The antiproliferative effects of this compound analogues have been explored in the context of cancer research, with investigations focusing on their ability to disrupt tumor cell growth and induce programmed cell death.

Targeting Tumor Cell Proliferation Pathways

A key mechanism underlying the antiproliferative activity of some benzamide analogues is the inhibition of histone deacetylases (HDACs). google.comnih.gov HDACs are a class of enzymes that play a critical role in the regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, benzamide analogues can restore normal gene expression, leading to cell growth arrest and differentiation. nih.gov

Specifically, certain novel 4-amino-N-hydroxy-benzamides have been identified as inhibitors of HDAC6 or HDAC8, resulting in anti-proliferative and differentiation-inducing activities. google.com The inhibition of HDACs can also be associated with the induction of cell cycle arrest, thereby halting the proliferation of cancer cells. nih.gov

Induction of Apoptosis in Malignant Cell Lines

In addition to halting cell proliferation, analogues of this compound can induce apoptosis, or programmed cell death, in malignant cell lines. The induction of apoptosis is a crucial mechanism for eliminating cancer cells.

The inhibition of HDACs by benzamide derivatives is directly linked to the induction of apoptosis. google.comnih.gov Furthermore, research on 1,4-benzothiazine derivatives, which share structural similarities with benzamide analogues, has shown that these compounds can induce apoptosis through a complex cascade of biochemical events. This includes the activation of specific enzymes such as phosphatidylcholine-specific phospholipase C (PC-PLC) and acidic sphingomyelinase (aSMase), leading to the generation of ceramide and the subsequent activation of caspases-8 and -3, which are key executioners of apoptosis. nih.gov

The following table outlines the mechanisms of antiproliferative effects of some benzamide analogues:

| Compound Type | Mechanism | Effect on Cancer Cells |

| 4-amino-N-hydroxy-benzamides | HDAC6/HDAC8 Inhibition google.com | Inhibition of tumor cell proliferation, induction of apoptosis google.com |

| N-(2-Aminophenyl)-benzamide derivatives | HDAC Inhibition nih.gov | Cell growth arrest, apoptosis, cell differentiation nih.gov |

| 1,4-Benzothiazine derivatives | Activation of PC-PLC, aSMase, caspases nih.gov | Induction of apoptosis nih.gov |

Mechanistic Insights into Anticonvulsant Activity

Investigations into the anticonvulsant properties of this compound analogues have revealed potential mechanisms of action related to the modulation of neurotransmitter systems.

Studies on analogues of 4-amino-N-(1-phenylethyl)benzamide have provided insights into the structure-activity relationships for anticonvulsant effects. nih.gov Modifications to the chemical structure, such as acylation or alkylation of the amino group, can lead to a significant loss of anticonvulsant activity, highlighting the importance of specific structural features. nih.gov

A key proposed mechanism for the anticonvulsant activity of some related heterocyclic compounds is their interaction with the GABAergic system. nih.gov GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic neurotransmission can lead to a reduction in neuronal excitability, which is beneficial in controlling seizures. Some compounds are believed to exert their anticonvulsant effects by acting as GABA receptor agonists. researchgate.net

Furthermore, research on 1,2,4-triazole-3-thione derivatives has shown that these compounds can exhibit significant anticonvulsant activity in animal models of epilepsy. mdpi.com While their exact mechanism differs from some established anticonvulsant drugs, their efficacy underscores the potential of related heterocyclic structures to modulate seizure activity. mdpi.com

Mechanistic Insights into Antioxidant Activity

The antioxidant properties of this compound analogues are attributed to their ability to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Research on new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, which are structurally related to benzamide derivatives, has demonstrated significant antioxidant activity. researchgate.net Certain compounds within this class have shown the ability to protect DNA from damage induced by the Bleomycin-iron complex, a potent generator of ROS. researchgate.net This suggests a direct radical scavenging mechanism or an ability to interfere with the processes of oxidative damage.

Structure Activity Relationship Sar Studies for 4 Ethoxy N 1 Naphthyl Benzamide Scaffold

Influence of 4-Ethoxy Group Modifications on Biological Activity

The 4-ethoxy group on the benzamide (B126) ring plays a significant role in the biological activity of this scaffold. Modifications to this ether moiety have been shown to impact potency. For instance, in a series of 2-sulfonamidebenzamides, which share the benzamide core, it was observed that ethoxy analogs were generally more potent than their 2,2,2-trifluoromethyl counterparts. nih.gov This suggests that the electronic and steric properties of the substituent at this position are critical for optimal target engagement.

Further studies on related benzamide derivatives have demonstrated that both the size and nature of the alkoxy group can influence activity. For example, in a series of Keap1-Nrf2 protein-protein interaction inhibitors, replacing a 2-methoxy group with an ethoxy group led to improved activity. nih.gov However, increasing the size of the 2-alkoxy substituent from ethoxy to n-propyloxy was not beneficial, indicating a potential size limitation for this binding pocket. nih.gov Research on other benzamide-containing compounds has also highlighted that modifications to substituents on the benzamide scaffold can significantly influence biological activity, with changes in alkyl groups affecting both potency and pharmacokinetic properties.

Interactive Table: Effect of 4-Ethoxy Group Modifications

| Compound Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|

| Ethoxy vs. 2,2,2-Trifluoromethyl | Ethoxy analogs showed higher potency. | nih.gov |

| Methoxy (B1213986) vs. Ethoxy | Replacement with ethoxy improved activity. | nih.gov |

Impact of 1-Naphthyl Moiety Substitutions on Target Interactions

The 1-naphthyl moiety is another critical component of the scaffold, and its substitution pattern significantly affects target interactions. The apolar nature of the naphthyl group can present challenges in creating favorable interactions within a relatively polar binding pocket. sci-hub.se This has led researchers to explore replacements for the naphthyl core to enhance potency and improve properties. nih.govsci-hub.se

In some cases, direct substitution on the naphthyl ring has been explored. For instance, the introduction of a methoxy group at the 4-position of the naphthyl ring in a related compound did not negatively impact potency and was thought to potentially improve the properties of the ring. frontiersin.org Conversely, ortho substitutions with methoxy and ethoxy groups on the naphthyl ring were not well-tolerated in another series. frontiersin.org The addition of a fluorine substituent resulted in a loss of activity, suggesting that the interaction pocket for the naphthyl group may not tolerate electron-deficient substituents but may accommodate electron-donating ones. frontiersin.org Expanding the ring system from a phenyl to a naphthyl moiety in other chemical series has also been shown to lead to inactive compounds, indicating the specific structural requirements of the target protein. nih.govresearchgate.net

Interactive Table: Impact of 1-Naphthyl Moiety Modifications

| Modification | Observed Effect on Target Interactions/Activity | Reference |

|---|---|---|

| Replacement with Indole (B1671886) | Advantageous for creating interactions. | sci-hub.se |

| 4-Methoxy Substitution | Retained high activity. | frontiersin.org |

| Ortho-Methoxy/Ethoxy Substitution | Not tolerated. | frontiersin.org |

| Fluorine Substitution | Resulted in a 3-fold activity loss. | frontiersin.org |

Role of Benzamide Linker and Core Variations in Pharmacological Profiles

The benzamide linker and the core structure are fundamental to the pharmacological profile of this class of compounds. The amide bond itself can be a key interaction point. frontiersin.org However, in some instances, structural information suggests the amide carbonyl may not form a key interaction with the target protein, allowing for modifications. frontiersin.org

Variations of the benzamide core have been extensively studied. Efforts to modify the benzamide phenyl ring, such as introducing pyridine (B92270) moieties or expanding to a naphthyl group, have often resulted in inactive compounds. nih.gov This highlights the specific requirements of the binding site for the benzamide portion of the molecule. Bioisosteric replacement of the amide linker is a common strategy in drug design. rug.nl For example, replacing the N-aryl benzamide substructure with an (E)-azobenzene can lead to moderate losses in potency due to the exchange of hydrogen bond donors and acceptors. rug.nlrug.nl Other modifications, such as alkylating the amide nitrogen or inserting amide isosteres like benzimidazole, triazole, or oxadiazole, have also been shown to result in inactive compounds in certain series. nih.gov

In the context of SARS-CoV-2 PLpro inhibitors, modifications to the group attached to the benzamide nitrogen demonstrated that heterocyclic substitutions could be advantageous, with some analogs reaching parity with the parent compound's potency. frontiersin.org This indicates that this position can be optimized to enhance ligand efficiency. frontiersin.org

Stereochemical Effects on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as different enantiomers can exhibit distinct interactions with their biological targets. nih.gov For molecules containing chiral centers, the separation and individual testing of enantiomers are crucial steps in SAR studies.

In the development of Factor B inhibitors, the separation of enantiomers of a carboxylic acid derivative revealed that the (-)-enantiomer was significantly more potent than the (+)-enantiomer. sci-hub.se This demonstrates that a specific three-dimensional arrangement of the molecule is required for optimal binding and inhibition. The enhanced activity of a specific stereoisomer often arises from its ability to form more favorable interactions, such as hydrogen bonds, within the target's active site. sci-hub.se While specific stereochemical studies on 4-ethoxy-N-(1-naphthyl)benzamide itself are not widely reported, the principles derived from related chiral compounds underscore the importance of considering stereoisomerism in the design of potent and selective molecules.

Design Principles for Optimizing Potency and Selectivity Based on SAR Analysis

The culmination of SAR studies provides a set of design principles that guide the optimization of lead compounds to enhance potency and selectivity. For the this compound scaffold and related structures, several key principles have emerged.

A crucial strategy involves replacing less optimal moieties with groups that can form more favorable interactions. For example, replacing the apolar naphthyl core with an indole was proposed to be advantageous for creating better interactions within a polar S1 pocket and providing a vector to access other binding regions. sci-hub.se This highlights the principle of structure-based design, where knowledge of the target's binding site informs molecular modifications.

Furthermore, SAR studies have shown that even subtle changes can have a significant impact. For instance, the addition of a hydroxyl group in a related indole-based inhibitor led to a notable enhancement in potency and a reduction in off-target activity. sci-hub.se This new interaction was confirmed by co-crystal structures, emphasizing the power of combining medicinal chemistry with structural biology. sci-hub.se The optimization of potency and selectivity often involves a multi-parameter approach, considering factors like hydrogen bonding capacity, steric fit, and electronic properties. rug.nlmdpi.com By systematically exploring modifications to different parts of the scaffold and analyzing their effects on biological activity, researchers can develop a clear understanding of the SAR and rationally design more effective and selective therapeutic agents. sci-hub.semdpi.com

Advanced Methodological Considerations in Research on 4 Ethoxy N 1 Naphthyl Benzamide

In Vitro Assay Design and Validation for Diverse Biological Targets

In the preclinical evaluation of a novel compound such as 4-ethoxy-N-(1-naphthyl)benzamide, the initial step involves the design and validation of in vitro assays to determine its biological activity profile. The selection of these assays would be guided by the structural similarity of the compound to other benzamides with known biological targets. Benzamide (B126) derivatives have been investigated for a wide range of activities, including but not limited to, anticancer, anti-inflammatory, neuroprotective, antimicrobial, and anticonvulsant effects.

The process would begin with high-throughput screening (HTS) against a broad panel of biological targets to identify initial hits. These targets would likely include a diverse array of enzymes (e.g., kinases, proteases, histone deacetylases) and receptors (e.g., G-protein coupled receptors, ion channels).

Once a potential biological target is identified, a more specific and robust assay would be developed and validated. Key validation parameters include:

Specificity and Selectivity: Ensuring the assay detects only the activity of interest and that the compound's effect is specific to the intended target, with minimal off-target effects.

Accuracy and Precision: The degree of closeness of measurements to the actual value and the degree to which repeated measurements under unchanged conditions show the same results.

Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Reproducibility: The ability of the assay to be successfully duplicated by different operators in different laboratories.

A hypothetical data table for the validation of an in vitro assay for this compound against a putative target is presented below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Assay |

| Specificity | No significant signal with irrelevant targets | Signal >10-fold over background only for Target X |

| Precision (CV%) | Intra-assay CV < 10%; Inter-assay CV < 15% | Intra-assay CV = 5%; Inter-assay CV = 8% |

| Linearity (R²) | R² > 0.99 | R² = 0.995 |

| Limit of Detection (LOD) | 3 x Standard Deviation of the blank | 0.1 µM |

| Limit of Quantification (LOQ) | 10 x Standard Deviation of the blank | 0.5 µM |

Permeability Studies and Assessment of Membrane Interactions

Blood-Brain Barrier (BBB) Permeability Assessment (e.g., PAMPA assay)

Given that many benzamides exhibit neurological activity, evaluating the potential of this compound to cross the blood-brain barrier (BBB) would be of high importance. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common, high-throughput method used for this purpose.

The PAMPA-BBB assay utilizes a microplate with a filter support coated with a lipid mixture that mimics the BBB. The compound of interest is added to the donor compartment, and after an incubation period, its concentration in the acceptor compartment is measured. The effective permeability (Pe) is then calculated.

A hypothetical permeability classification based on a PAMPA-BBB assay for this compound is shown in the table below.

| Compound | Apparent Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Permeability |

| This compound | (Hypothetical Value) | High / Medium / Low |

| Propranolol (B1214883) (High Permeability Control) | > 4.0 | High |

| Atenolol (Low Permeability Control) | < 2.0 | Low |

Development of Novel Screening Methodologies for the Target Class

Should this compound or related analogs demonstrate a novel mechanism of action or interact with a previously untargeted class of proteins, the development of new screening methodologies would be warranted. This could involve the creation of novel cell-based assays that more accurately reflect the physiological environment of the target or the development of label-free detection methods to overcome limitations of traditional assays.

For instance, if the compound was found to modulate a protein-protein interaction, a new fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) assay could be developed. The design of such an assay would involve genetically engineering cells to express the two interacting proteins tagged with appropriate donor and acceptor fluorophores. A change in the FRET or BRET signal upon addition of this compound would indicate its modulatory effect.

The validation of such a novel screening method would follow the same rigorous principles outlined in section 7.1 to ensure its reliability and suitability for identifying new lead compounds within this chemical series.

Future Research Directions and Therapeutic Potential of 4 Ethoxy N 1 Naphthyl Benzamide and Its Analogues

Strategies for Further Optimization of Potency and Selectivity

A primary focus of future research will be the systematic optimization of the 4-ethoxy-N-(1-naphthyl)benzamide structure to enhance its potency against specific biological targets while ensuring high selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies on related N-arylbenzamide scaffolds have revealed several key areas for modification.

For instance, in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a target for Parkinson's disease, modifications to the N-arylbenzamide core have been shown to significantly impact potency and selectivity. nih.gov The exploration of different substituents on both the benzamide (B126) and the N-aryl moieties can modulate the compound's interaction with the kinase hinge region and solvent-exposed areas. nih.gov Research on LRRK2 inhibitors has demonstrated that strategic modifications can lead to compounds with an ideal balance of cellular potency, kinase selectivity, metabolic stability, and brain penetration. acs.org For example, the introduction of specific groups can improve selectivity against other kinases like CLK2. nih.gov

Similarly, in the context of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors for cancer therapy, replacing certain groups within the N-arylbenzamide linker region has led to improved potency. nih.gov Studies have shown that large hydrophobic groups can be beneficial for activity. nih.gov The replacement of a phosphonic acid moiety with a 5-amino-2-hydroxybenzoic acid group has been validated as an effective strategy for creating potent STAT3 dimerization inhibitors. nih.govresearchgate.net

Future optimization strategies for this compound could involve:

Modification of the Ethoxy Group: Altering the length and nature of the alkoxy chain at the 4-position of the benzamide ring to explore its impact on binding affinity and pharmacokinetic properties.

Substitution on the Naphthyl Ring: Introducing various substituents (e.g., halogens, alkyls, hydroxyls) at different positions of the naphthyl group to probe for additional binding interactions.

Alterations to the Amide Linker: Exploring bioisosteric replacements for the amide bond to improve metabolic stability and conformational rigidity.

| Scaffold/Analogue Class | Target | Key Optimization Strategy | Impact on Potency/Selectivity | Reference |

|---|---|---|---|---|

| N-Arylbenzamides | LRRK2 | Modification of heteroaryl C–H hinge and linker regions | Improved potency and selectivity over other kinases (e.g., CLK2) | nih.gov |

| N-Arylbenzamides | STAT3 | Replacement of O-sulfonyl group with N-sulfonyl counterpart; introduction of large hydrophobic groups | Enhanced inhibitory activity | nih.gov |

| 2-Arylmethyloxy-5-substituent-N-arylbenzamides | LRRK2 | Systematic SAR on the 2- and 5-positions of the benzamide | Discovery of potent and highly selective inhibitors like GSK2578215A | nih.gov |

| 3-(Benzylsulfonamido)benzamides | SIRT2 | Replacement of sulfonamide with thioether, sulfoxide, or sulfone groups | Thioether analogues showed a two- to three-fold increase in potency | researchgate.net |

Exploration of Multi-Target Approaches for Complex Diseases

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions often involve multiple dysregulated pathways, making single-target drugs potentially insufficient. frontiersin.org Multi-target drug discovery, which aims to design single molecules that can modulate multiple targets simultaneously, is an emerging paradigm to address this complexity, potentially offering enhanced efficacy and a lower propensity for drug resistance. frontiersin.orgnih.gov

The N-arylbenzamide scaffold is well-suited for the development of multi-target-directed ligands (MTDLs). nih.gov Its modular nature allows for the integration of different pharmacophoric elements required for interaction with various targets. For example, research has focused on designing aryl urea-based compounds, which share structural similarities with benzamides, as potential multi-target agents against VEGFR-2, PD-L1, and c-Myc for cancer immunotherapy. nih.gov

Future research on this compound could explore its potential as a scaffold for MTDLs by:

Integrating Pharmacophores: Combining the N-arylbenzamide core with known pharmacophores for other relevant targets in a specific disease. For instance, in Alzheimer's disease, this could involve incorporating elements that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Targeting Related Pathways: Designing analogues that not only inhibit a primary target but also a related signaling protein in the same pathological cascade. For example, developing a dual inhibitor for different kinases involved in a cancer signaling pathway. nih.gov

In Silico Screening: Utilizing computational methods to screen this compound derivatives against a panel of targets known to be involved in a particular complex disease. acs.org

The development of such multi-target agents could lead to more effective therapies for complex diseases by simultaneously addressing different aspects of the pathology. frontiersin.org

Development of Novel Derivatives with Enhanced Pharmacological Profiles

Research into related N-arylbenzamides provides several avenues for such improvements:

Improving Solubility and Bioavailability: The introduction of polar groups or ionizable centers can enhance aqueous solubility and oral bioavailability. For example, the incorporation of heterocyclic groups has been used to reduce lipophilicity and provide a basic site for salt formation. nih.gov

Enhancing Metabolic Stability: Modifications at sites prone to metabolic degradation can prolong the compound's half-life. For example, blocking positions susceptible to oxidation by cytochrome P450 enzymes. nih.gov

Increasing Cell Permeability and Brain Penetration: For central nervous system (CNS) targets, such as LRRK2 in Parkinson's disease, optimizing properties like lipophilicity and reducing P-glycoprotein efflux is critical for achieving adequate brain exposure. acs.orgnih.gov Extensive structure-activity relationship studies have led to the discovery of N-arylbenzamide LRRK2 inhibitors with good brain exposure and high oral bioavailability. nih.gov

The synthesis of novel derivatives can be achieved through various established and emerging chemical methodologies. The amide functional group is readily formed, making the scaffold compatible with combinatorial and solid-phase synthesis techniques, which can accelerate the generation and screening of large libraries of compounds. tandfonline.com

| Derivative Class | Modification Strategy | Intended Enhancement | Example/Concept | Reference |

|---|---|---|---|---|

| Amino-substituted benzamides | Introduction of amino and hydroxy groups | Antioxidant potential | A trihydroxy derivative was identified as a lead for further optimization. | acs.org |

| (Azol-1-yl)methyl-N-arylbenzamides | Incorporation of an azole moiety | Improved solubility and dual kinase inhibition | Described as ATP-competitive inhibitors of VEGFR-1 and VEGFR-2. | nih.gov |

| N-Arylbenzamides with heterocyclic groups | Addition of groups like pyridyl | Reduced lipophilicity and potential for salt formation | Analogues with a meta-4-pyridyl group showed moderate inhibitory activity against STAT3. | nih.gov |

| Benzamide-based 5-aminopyrazoles | Cyclization to form fused heterocycles | Novel biological activity | Resultant compounds showed remarkable anti-avian influenza virus activity. | nih.gov |

Addressing Challenges in Drug Discovery and Development for This Class of Compounds

Despite the promise of the N-arylbenzamide scaffold, several challenges inherent to the drug discovery and development process must be addressed. azolifesciences.com

Target Identification and Validation: For a compound like this compound, where the primary biological target may not yet be defined, the initial step is to identify its molecular target(s). This can be a complex and resource-intensive process.

Achieving Selectivity: As many N-arylbenzamides are kinase inhibitors, achieving high selectivity against a specific kinase over the hundreds of others in the human kinome is a significant hurdle. Poor selectivity can lead to off-target effects. nih.gov

Optimizing Pharmacokinetics: Many small molecule inhibitors suffer from poor pharmacokinetic properties, such as high clearance and low bioavailability, which can limit their clinical utility. nih.gov Overcoming these issues often requires extensive medicinal chemistry efforts.

Predictive Models: The limitations of preclinical models, including cell-based assays and animal models, can lead to a failure to predict human efficacy and toxicity accurately. azolifesciences.com

Synthesis and Scalability: While the core benzamide synthesis is straightforward, the preparation of complex, multi-substituted analogues in a scalable and cost-effective manner for later stages of development can be challenging.

Addressing these challenges will require a multidisciplinary approach, integrating computational drug design, advanced synthetic chemistry, high-throughput screening, and innovative biological assay systems. The successful development of compounds from this class, such as the LRRK2 inhibitors that have progressed deep into the research pipeline, demonstrates that these challenges, while significant, are not insurmountable. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.